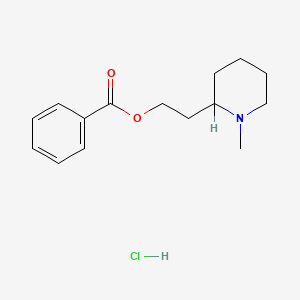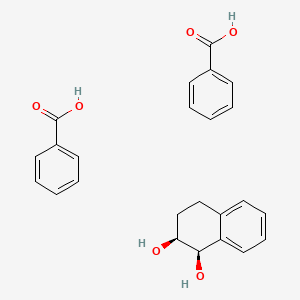
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a compound that combines the structural features of benzoic acid and tetrahydronaphthalene diol Benzoic acid is a simple aromatic carboxylic acid, while tetrahydronaphthalene diol is a bicyclic compound with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Formation of Tetrahydronaphthalene Diol: The starting material, naphthalene, undergoes hydrogenation to form tetrahydronaphthalene. This is followed by dihydroxylation using osmium tetroxide (OsO4) to introduce hydroxyl groups at the 1 and 2 positions.
Introduction of Benzoic Acid Moiety: The tetrahydronaphthalene diol is then reacted with benzoic acid or its derivatives under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative catalysts and solvents to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydronaphthalene diol moiety can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetrahydronaphthalene Diol: A bicyclic compound with hydroxyl groups, used in organic synthesis.
Uniqueness
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
75125-39-2 |
|---|---|
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2.2C7H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-12H,5-6H2;2*1-5H,(H,8,9)/t9-,10+;;/m0../s1 |
Clé InChI |
KDUBCHIPZZISGL-JXGSBULDSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
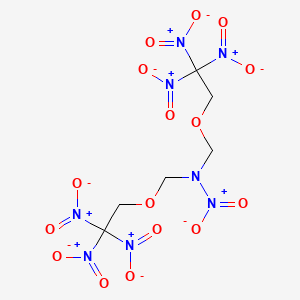
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
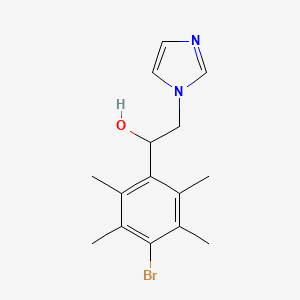

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
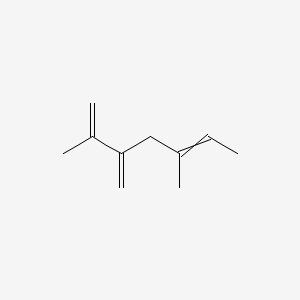
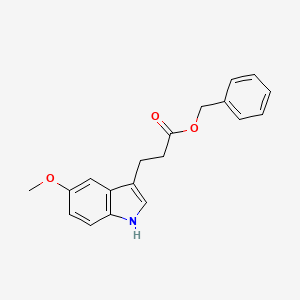
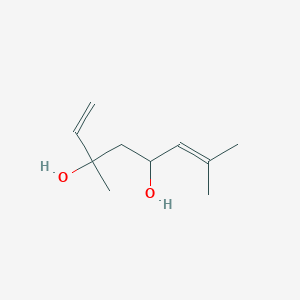
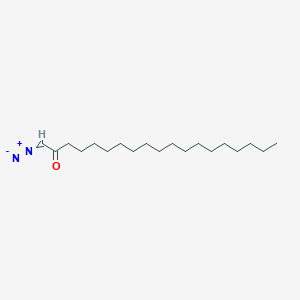
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
